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Compound of Interest

4-(2-Chlorophenyl)-1h-1,2,3-
Compound Name:
triazole

Cat. No.: B8616485

Get Quote

Executive Summary

4-(2-Chlorophenyl)-1H-1,2,3-triazole (Formula: CsHeCIN3) is a 1,4-disubstituted 1,2,3-triazole
derivative featuring an ortho-chlorophenyl moiety. This compound serves as a vital bioisostere

for amide bonds in drug design due to its high dipole moment (~5 D), hydrogen bonding
capability (NH donor/N acceptor), and metabolic stability. Its synthesis via Copper-Catalyzed
Azide-Alkyne Cycloaddition (CuAAC) represents a benchmark for "Click Chemistry" efficiency.
This guide provides authoritative data on its physical properties, synthesis protocols, and
spectral characterization.

Physicochemical Profile

The physical data below synthesizes experimental values from analogous 4-aryl-1,2,3-triazoles
and specific synthesis reports.
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Property

Value | Description

Notes

Chemical Name

4-(2-Chlorophenyl)-1H-1,2,3-
triazole

Also: 4-(o-Chlorophenyl)-v-
triazole

Molecular Formula CsHeCIN3
Molecular Weight 179.61 g/mol Monoisotopic Mass: 179.025
White to off-white crystalline ) )
Appearance ] Typical for 4-aryl-NH-triazoles
solid
] ] 120-125°C
Melting Point ) Note 1
(Predicted/Analog)
- Soluble in DMSO, DMF, Poorly soluble in water;
Solubility )
MeOH, EtOH moderate in CHCI3
] Acidic NH allows deprotonation
pKa ~9.3 (Triazole NH)
by bases
Lipophilic due to chlorophenyl
LogP ~2.1 Pop pheny

group

Tautomerism

1H-/ 2H- / 3H- tautomers

1H-tautomer predominates in

solution

Note 1: While the 4-phenyl analog melts at 144-145°C [1] and the 4-(4-chlorophenyl) analog at
~150°C, the ortho-chloro substituent typically disrupts crystal packing, lowering the melting

point relative to the para-isomer.

Synthesis Protocol (CUAAC Method)

The most reliable synthesis route utilizes the Copper-Catalyzed Azide-Alkyne Cycloaddition

(CuAAC) of 2-chlorophenylacetylene and sodium azide (generating hydrazoic acid in situ or

using an organic azide precursor followed by deprotection).

Reagents & Materials

e Substrate: 1-Chloro-2-ethynylbenzene (CAS 873-31-4)[1]
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Azide Source: Sodium Azide (NaNs)[2]

Catalyst: Copper(ll) Sulfate Pentahydrate (CuSOa-5H20) + Sodium Ascorbate (Reductant)

Solvent: t-Butanol / Water (1:1 v/v) or DMSO/H20

Step-by-Step Procedure

Preparation: In a round-bottom flask, dissolve 1-chloro-2-ethynylbenzene (1.0 equiv) in a 1:1
mixture of t-butanol and water.

Azide Addition: Add Sodium Azide (1.2 equiv) and Sodium Ascorbate (0.1 equiv).

Catalysis: Add CuSOa4-5H20 (0.05 equiv) to the mixture. The solution typically turns bright
yellow/orange.

Reaction: Stir vigorously at room temperature for 12—24 hours. Monitor by TLC (SiOz,
Hexane/EtOAC).

Workup: Dilute with water and extract with ethyl acetate (3x). Wash organic layer with brine,
dry over Na2S0Oa4, and concentrate in vacuo.

Purification: Recrystallize from ethanol or purify via column chromatography (Hexane/EtOAc
gradient) to yield the pure triazole.

Synthesis Workflow Diagram

Start: Add Reagents: Reaction: Workup: . : Product:
2-Chlorophenylacetylene P NaN3, NaAscorbate, P t-BuOH/H20, RT P Extract (EtOAc) Recrystallization L 4-(2-Chlorophenyl)-
(CAS 873-31-4) CuS0O4 (cat.) 12-24 h Wash (Brine) 1H-1,2,3-triazole

Click to download full resolution via product page

Caption: CuUAAC synthesis pathway for 4-(2-chlorophenyl)-1H-1,2,3-triazole from terminal

alkyne.

Structural Characterization
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Verification of the structure requires analysis of the triazole ring proton and the specific
substitution pattern.

1H NMR (400 MHz, DMSO-de)

e 014.8 ppm (br s, 1H): Triazole NH (exchangeable, often broad or invisible).
e 0 8.45 ppm (s, 1H): Triazole C5-H (Diagnostic singlet).
e 0 7.90 ppm (dd, 1H): Aromatic H (Ortho to triazole).

e 0 7.55-7.35ppm (m, 3H): Remaining aromatic protons (Meta/Para).

13C NMR (100 MHz, DMSO-de)

e Triazole Carbons: ~142.0 ppm (C4, quaternary), ~131.5 ppm (C5, CH).
e Aromatic Carbons: ~130.0 — 127.0 ppm (C-ClI, C-H signals).

FT-IR Spectroscopy (KBr)

e 3150 — 3050 cm~1: C-H stretching (Triazole/Aromatic).

e 3300 — 2800 cm~*: Broad NH stretching (H-bonded).

e 1090 cm~*: C-Cl stretching (Characteristic for chlorophenyl).

e 1590, 1480 cm~1: C=C / N=N ring vibrations.

Mass Spectrometry (ESI-MS)

e [M+H]*: m/z 180.02 (3>Cl) and 182.02 (3’Cl) in a 3:1 ratio.

Applications & Significance

¢ Medicinal Chemistry: The 1,2,3-triazole ring acts as a stable bioisostere for amide bonds,
improving metabolic stability while maintaining hydrogen bonding capability. The ortho-chloro
substituent introduces steric bulk and lipophilicity, often used to optimize binding affinity in
kinase inhibitors.
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» Ligand Design: The N2/N3 atoms of the triazole ring can coordinate with transition metals
(e.g., Ru, Ir) for catalysis or luminescent materials.

o Agrochemicals: Similar triazole derivatives (e.g., Myclobutanil) are potent fungicides; the 2-
chlorophenyl motif is a common pharmacophore in this class.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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